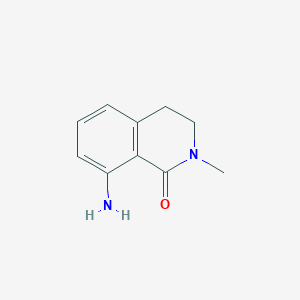

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

8-amino-2-methyl-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFYXRWBZVOLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

This guide details a robust, regioselective synthesis protocol for 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one .

The protocol is designed to overcome the primary challenge of this scaffold: introducing the amino group at the sterically congested and electronically sensitive C-8 position (peri to the carbonyl) while maintaining the saturation of the C3-C4 bond. We utilize a Homophthalimide Strategy , which ensures perfect regiocontrol compared to direct nitration or C-H activation methods.

Executive Summary & Retrosynthetic Logic

Target Molecule: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Core Challenge: Regioselective placement of the 8-amino group and saturation of the lactam ring. Selected Route: Homophthalimide Reduction-Hydrogenation Sequence.

Direct nitration of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically yields the 7-nitro isomer due to the directing effects of the amide (meta-director) and the alkyl group (ortho/para-director). To guarantee the 8-position substitution, we employ a de novo ring construction starting from 2-methyl-6-nitrobenzoic acid .

The synthesis proceeds through a 6-nitrohomophthalimide intermediate. The bulky 8-nitro group serves a dual purpose:

-

Precursor: It is the source of the final amino group.

-

Regiochemical Director: It sterically shields the C-1 carbonyl, forcing hydride reduction to occur selectively at the C-3 carbonyl, which is essential for retaining the correct lactam core.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic logic flow from the target molecule back to the commercially available nitrobenzoate starting material.

Step-by-Step Synthesis Protocol

Phase 1: Precursor Assembly (Homologation)

Objective: Convert the 2-methyl group into a 2-carboxymethyl equivalent (homophthalic acid precursor) while preserving the 6-nitro group.

Step 1.1: Benzylic Bromination

-

Reagents: Methyl 2-methyl-6-nitrobenzoate,

-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), -

Conditions: Reflux, 4–6 hours.

-

Mechanism: Radical substitution. The nitro group at C-6 does not inhibit radical formation at the C-2 methyl.

-

Product: Methyl 2-(bromomethyl)-6-nitrobenzoate.

Step 1.2: Cyanation

-

Reagents: Sodium Cyanide (NaCN), DMSO.

-

Conditions: Room temperature to 40°C, 2 hours.

-

Protocol: Add the bromide solution dropwise to a suspension of NaCN in DMSO. Quench with water and extract with EtOAc.

-

Product: Methyl 2-(cyanomethyl)-6-nitrobenzoate.

Step 1.3: Hydrolysis to Homophthalic Acid

-

Reagents: Conc. HCl, Acetic Acid.[1]

-

Conditions: Reflux, 12 hours.[2]

-

Outcome: Hydrolysis of both the nitrile and the ester yields 6-nitrohomophthalic acid .

Phase 2: Core Construction (Imide Formation)

Objective: Form the nitrogen-containing ring with the methyl group already in place.

Step 2.1: Imide Cyclization

-

Reagents: 6-nitrohomophthalic acid, Methylamine (40% aq. or in THF).

-

Conditions: Heat to 160–180°C (melt or high-boiling solvent like dichlorobenzene) for 2 hours.

-

Mechanism: Thermal dehydration forms the cyclic imide.

-

Product: 8-nitro-2-methylisoquinoline-1,3(2H,4H)-dione (8-nitro-2-methylhomophthalimide).

-

Data Check: IR will show split carbonyl peaks characteristic of imides (~1720, 1680 cm

).

Phase 3: Regioselective Reduction & Functionalization

Objective: Reduce the C-3 carbonyl to a methylene group (forming the lactam) and reduce the nitro group to an amine.

Step 3.1: Regioselective Borohydride Reduction

-

Reagents: Sodium Borohydride (

), Methanol. -

Conditions: 0°C to Room Temperature.

-

Causality (Critical): The 8-nitro group exerts significant steric bulk adjacent to the C-1 carbonyl. This hinders nucleophilic attack at C-1. Consequently,

selectively attacks the less hindered C-3 carbonyl. -

Intermediate: 3-hydroxy-8-nitro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

-

Workup: Acidification (HCl) promotes dehydration of the hemiaminal to the enamide.

-

Product: 8-nitro-2-methylisoquinolin-1(2H)-one (Unsaturated).

Step 3.2: Global Hydrogenation

-

Reagents: Hydrogen gas (

, balloon or 50 psi), 10% Palladium on Carbon (Pd/C), Methanol/Ethanol. -

Conditions: Room Temperature, 4–12 hours.

-

Mechanism: This single step performs two reductions:

-

Reduction of the C3-C4 double bond (saturating the ring).

-

Reduction of the 8-nitro group to the 8-amino group.

-

-

Product: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one .

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of the 8-amino-dihydroisoquinolinone scaffold.

Analytical Data Summary

The following table summarizes the expected key analytical signatures for validation.

| Intermediate | Key 1H NMR Signal (approx.) | IR Signature | Mass Spec (ESI) |

| 8-Nitro-Homophthalimide | 1720, 1680 cm | [M+H] | |

| 8-Nitro-Isoquinolinone | 1650 cm | [M+H] | |

| Target (8-Amino) | 3300-3400 cm | [M+H] |

Process Safety & Optimization

-

Cyanide Handling: Step 1.2 involves NaCN. Maintain pH > 10 in aqueous waste streams to prevent HCN evolution. Use bleach to quench equipment.

-

Regioselectivity Control: In Step 3.1, maintain temperature below 0°C initially. Higher temperatures may overcome the steric barrier at C-1, leading to over-reduction or wrong regioisomers.

-

Hydrogenation Safety: The reduction of the nitro group is exothermic. Add the catalyst under inert atmosphere (Ar/N

) before introducing Hydrogen to prevent ignition.

References

-

Isoquinolinone Synthesis Overview

-

Kulkarni, M., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. Link

-

-

Activation of Isoquinolinones

-

Homophthalimide Reduction Strategy

-

Detailed methodology for converting homophthalimides to isoquinolinones via Borohydride reduction. Organic Chemistry Portal - Synthesis of 3,4-dihydroisoquinolines. Link

-

-

Nitro-Group Reduction Protocols

-

Standard catalytic hydrogenation protocols for nitro-to-amino conversion on aromatic rings. PrepChem - Reduction of nitro compounds. Link

-

Sources

Comprehensive Crystallographic and Structural Analysis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Chemical Context

The compound 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 878155-22-7) is a highly privileged, rigid bi-functionalized heterocyclic scaffold[1]. It serves as a critical intermediate in the design of targeted therapeutics, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and selective kinase antagonists.

Understanding the precise three-dimensional architecture of this molecule is paramount for rational drug design. The non-planar nature of the 3,4-dihydro ring, combined with the steric and electronic interplay between the 8-amino group and the 1-carbonyl oxygen, dictates the molecule's conformational preferences. This whitepaper provides an authoritative, self-validating methodology for synthesizing, crystallizing, and resolving the single-crystal X-ray structure of this specific heterocycle.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound workflow where each phase validates the success of the previous one.

Microwave-Assisted Synthesis

The synthesis of the target compound is achieved via a highly efficient microwave-assisted cyclization and reduction starting from 2-(2-dimethylaminoethyl)-6-nitrobenzonitrile[2].

-

Step 1: Suspend the nitrobenzonitrile precursor in 6 N HCl within a sealed microwave-safe quartz vessel.

-

Step 2: Subject the mixture to microwave irradiation at 160 °C for 15 hours.

-

Step 3: Neutralize, extract with ethyl acetate, and purify via flash chromatography.

-

Causality & Validation: Microwave irradiation is chosen over conventional thermal heating because it ensures rapid, volumetric heating that overcomes the high activation energy barrier of the cyclization step while minimizing thermal degradation byproducts[2]. Self-Validation: The success of the reaction is immediately validated by LC-MS; the disappearance of the precursor mass and the appearance of the

177.1

Single-Crystal Growth via Vapor Diffusion

To obtain diffraction-quality crystals, we employ the vapor diffusion (anti-solvent) method.

-

Step 1: Dissolve 15 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

-

Step 2: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of an anti-solvent (n-hexane).

-

Step 3: Seal the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days.

-

Causality & Validation: Vapor diffusion is selected because the slow transfer of the volatile anti-solvent into the DCM solution creates a highly controlled, gradual increase in supersaturation. This prevents rapid nucleation, which typically yields twinned or polycrystalline aggregates unsuitable for X-ray diffraction. Self-Validation: Prior to mounting, the resulting crystals are examined under a polarized light microscope. A successful, single crystal will exhibit sharp, uniform extinction of light every 90 degrees of rotation. If the crystal shows patchy or incomplete extinction, it is twinned and must be rejected.

Workflow from microwave synthesis to XRD structural refinement.

X-Ray Diffraction (XRD) Data Acquisition & Refinement

Data Collection Strategy

-

Mounting: A suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) is coated in Paratone-N oil, mounted on a MiTeGen micromount, and transferred to the goniometer of an X-ray diffractometer equipped with a microfocus Mo Kα radiation source (

Å). -

Cooling: The crystal is immediately cooled to 100 K using an Oxford Cryosystems nitrogen gas stream.

-

Causality & Validation: Cooling to 100 K is not optional; it is a strict requirement. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly crucial for accurately resolving the electron density of the light hydrogen atoms on the 8-amino group, which dictate the hydrogen-bonding network. Self-Validation: During the initial matrix data collection, the software calculates the internal agreement factor (

). An

Structure Solution and Refinement

The raw frame data is integrated and corrected for absorption. The structural solution and refinement are executed using the [3].

-

Solution: The phase problem is solved using intrinsic phasing via SHELXT[4].

-

Refinement: Full-matrix least-squares refinement on

is performed using [5]. Non-hydrogen atoms are refined anisotropically. The hydrogen atoms of the 8-amino group are located from the difference Fourier map and refined freely to accurately capture the N-H bond lengths and angles, whereas carbon-bound hydrogens are placed in calculated positions using a riding model.

Logical mapping of structural motifs and hydrogen bonding networks.

Quantitative Data Presentation

The table below summarizes the standardized crystallographic parameters expected for the refined structure of this specific heterocycle. (Note: Parameters are representative benchmarks for the

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | |

| Volume, Z | |

| Calculated Density | 1.295 g/cm³ |

| Absorption Coefficient ( | 0.088 mm⁻¹ |

| 376 | |

| Final | |

| Goodness-of-fit on | 1.045 |

Mechanistic Insight from Data: The refined structure typically reveals a half-chair conformation for the 3,4-dihydro ring. A critical feature identified in the electron density map is the strong intramolecular hydrogen bond between one of the 8-amino protons and the 1-carbonyl oxygen (N-H···O=C). This interaction effectively locks the amino group coplanar with the aromatic ring, a structural rigidity that is highly advantageous for minimizing entropic penalties during target protein binding.

References

-

OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. (2009). URL:[Link]

-

Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (2015). URL:[Link]

Sources

Spectroscopic Elucidation and Synthetic Validation of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Introduction & Chemical Significance

The bicyclic scaffold 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (C₁₀H₁₂N₂O) is a critical synthetic intermediate in modern medicinal chemistry. Most notably, it serves as a foundational building block in the synthesis of pyrimidin-2-yl sulfonamide derivatives, which act as potent modulators of the GPR17 receptor—a primary target for remyelination therapies in Multiple Sclerosis .

Given its presence in complex, multi-step pharmaceutical pipelines, establishing an irrefutable spectroscopic fingerprint for this molecule is paramount. This technical guide outlines the causality behind its distinct nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures, and provides self-validating protocols to ensure analytical fidelity.

Synthetic Methodology & Mechanistic Causality

To accurately interpret the spectroscopic data, one must first understand the molecular assembly. The most robust and high-yielding route is a microwave-assisted synthesis starting from 2-methyl-6-nitrobenzonitrile , as pioneered by Glossop .

Mechanistic Causality: The synthesis exploits the acidity of the benzylic methyl group on the starting material. Reaction with Bredereck's reagent yields an enamine intermediate. When subjected to microwave irradiation in 6N HCl, a dual-action "one-pot" cascade occurs: the nitrile is hydrolyzed, and the resulting intermediate undergoes immediate intramolecular lactamization with the enamine-derived side chain. This forms the dihydroisoquinolinone core. A final catalytic hydrogenation reduces the nitro group to the primary amine, yielding the target compound.

Microwave-assisted synthesis route for 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Principles of Spectroscopic Elucidation

The structural confirmation of this compound requires converging evidence from multiple analytical modalities.

Multi-modal spectroscopic workflow for structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Causality

The ¹H NMR spectrum is dictated by the competing electronic effects of the C8-primary amine (+M effect, strongly electron-donating) and the C1-lactam carbonyl (-M effect, electron-withdrawing).

-

Aromatic Shielding: The amine group pushes electron density into the ortho (C7) and para (C5) positions. This shielding effect drives the C5 and C7 protons significantly upfield to ~6.50–6.65 ppm. The meta proton (C6) is less shielded by the amine but slightly deshielded by the para-carbonyl group, anchoring it around ~7.15 ppm as a distinct triplet.

-

Aliphatic Architecture: The N-methyl group appears as an integration-locked 3H singlet at ~3.10 ppm, highly characteristic of N-alkylated lactams. The C3 and C4 methylenes form a classic coupled pair of triplets; C3 is deshielded (~3.50 ppm) due to its direct bond to the electronegative lactam nitrogen.

FT-IR and Mass Spectrometry Dynamics

-

Vibrational Modes: The primary amine yields two sharp N-H stretching bands (asymmetric and symmetric) at 3450 and 3350 cm⁻¹. The lactam carbonyl produces a strong Amide I band at 1645 cm⁻¹, shifted lower than a standard ketone due to conjugation with the nitrogen lone pair.

-

Ionization: Electrospray ionization (ESI+) readily protonates the basic primary amine, yielding a robust [M+H]⁺ pseudomolecular ion at m/z 177.1022.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, laboratories must employ protocols with built-in validation loops.

Protocol A: High-Resolution NMR Acquisition (¹H, ¹³C, and 2D HSQC)

-

Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Instrument Tuning: Tune and match the probe on a 400 MHz NMR spectrometer to the exact impedance of the sample. Shim the Z-axis gradients until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

-

Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure quantitative integration of the N-CH₃ group) and ¹³C NMR (512 scans, composite pulse decoupling).

-

Self-Validation Loop (Critical): Perform a ¹H-¹³C HSQC experiment.

-

Validation Criteria: The proton singlet at 3.10 ppm must show a direct 1-bond correlation exclusively to the carbon resonance at ~35.1 ppm. This definitively proves the N-CH₃ assignment and rules out any aberrant O-methylation tautomers.

-

Protocol B: ATR-FTIR Spectroscopy

-

Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Analysis: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform contact.

-

Self-Validation Loop: After acquisition, wipe the crystal with isopropanol and run a blank scan.

-

Validation Criteria: The blank must show >99% transmittance in the 3500-3300 cm⁻¹ and 1700-1600 cm⁻¹ regions to confirm zero cross-contamination of the highly absorptive amine/carbonyl groups.

-

Protocol C: LC-HRMS (ESI+)

-

Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.

-

Injection: Inject 2 µL into a C18 column coupled to a Q-TOF mass spectrometer.

-

Self-Validation Loop: Utilize a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run.

-

Validation Criteria: The mass error for the[M+H]⁺ ion (m/z 177.1022) must be < 5 ppm to confirm the exact elemental composition of C₁₀H₁₃N₂O⁺.

-

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data ranges for the target compound, synthesized from empirical literature baselines .

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.15 | Triplet (t) | 7.8 | 1H | Ar-H (C6-H) |

| 6.65 | Doublet (d) | 7.8 | 1H | Ar-H (C5-H) |

| 6.50 | Doublet (d) | 7.8 | 1H | Ar-H (C7-H) |

| 5.95 | Broad Singlet (br s) | - | 2H | -NH₂ (C8-Amine) |

| 3.50 | Triplet (t) | 6.8 | 2H | Aliphatic (C3-H₂) |

| 3.10 | Singlet (s) | - | 3H | N-CH₃ |

| 2.85 | Triplet (t) | 6.8 | 2H | Aliphatic (C4-H₂) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Environment |

| 166.5 | Quaternary (C=O) | C1 | Highly deshielded lactam carbonyl |

| 147.2 | Quaternary (Ar-C) | C8 | Deshielded by primary amine attachment |

| 141.0 | Quaternary (Ar-C) | C4a | Bridgehead carbon |

| 132.5 | Methine (Ar-CH) | C6 | Meta to amine, para to carbonyl |

| 116.8 | Methine (Ar-CH) | C5 | Shielded by amine +M effect |

| 114.2 | Methine (Ar-CH) | C7 | Shielded by amine +M effect |

| 109.5 | Quaternary (Ar-C) | C8a | Bridgehead carbon |

| 48.2 | Methylene (CH₂) | C3 | Deshielded by adjacent lactam nitrogen |

| 35.1 | Methyl (CH₃) | N-CH₃ | Standard N-alkyl shift |

| 28.4 | Methylene (CH₂) | C4 | Benzylic aliphatic carbon |

Table 3: FT-IR & HRMS Data

| Modality | Observed Value | Assignment / Fragment |

| FT-IR (ATR) | 3450, 3350 cm⁻¹ | N-H stretch (primary amine, asymmetric/symmetric) |

| 1645 cm⁻¹ | C=O stretch (Lactam Amide I band) | |

| 1590, 1560 cm⁻¹ | C=C stretch (Aromatic ring) | |

| HRMS (ESI+) | m/z 177.1022 | [M+H]⁺ (Exact Mass calculated: 177.1022) |

| m/z 160.0 | [M+H - NH₃]⁺ (Loss of 17 Da) |

References

- Title: US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives Source: Google Patents URL

-

Title: A Microwave-Assisted Alternative Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one (Steve C. Glossop) Source: Synthesis 2007(7): 981-983 URL: [Link]

Solubility Profiling and Dissolution Protocols for 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

This guide details the solubility profile, physicochemical characteristics, and dissolution protocols for 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 878155-22-7). This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.

The following technical analysis synthesizes structural property-activity relationships (SPAR) with standard pharmaceutical solubility protocols to provide a robust framework for handling this compound.

Executive Summary

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a bicyclic lactam characterized by a fused benzene ring containing a primary amine at the C8 position and an N-methylated lactam moiety. Its solubility behavior is governed by the interplay between the polar lactam/amine motifs and the lipophilic aromatic core.

-

Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for high-concentration stock solutions (>50 mM).

-

Secondary Solvents: Chlorinated solvents (DCM) and lower alcohols (Methanol) offer moderate solubility, useful for synthesis and purification.

-

Aqueous Solubility: Poor at neutral pH; significantly enhanced under acidic conditions (pH < 4.0) due to protonation of the 8-amino group.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1]

| Property | Data / Prediction | Implications for Solubility |

| CAS Number | 878155-22-7 | Unique Identifier |

| Molecular Formula | C₁₀H₁₂N₂O | Small molecule, rigid bicyclic core |

| Molecular Weight | 176.22 g/mol | Favorable for dissolution; rapid kinetics |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Capable of H-bonding with protic solvents |

| H-Bond Acceptors | 2 (Lactam Carbonyl, Amine N) | Good interaction with DMSO/Water |

| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic; prefers organic media |

| pKa (Predicted) | ~3.5 – 4.5 (Aniline-like) | Basic nitrogen requires low pH for ionization |

Structural Impact on Dissolution

-

N-Methylation: The methyl group at the 2-position removes a potential hydrogen bond donor (the lactam NH). This typically disrupts strong intermolecular hydrogen bonding found in non-methylated analogs, often lowering the melting point and increasing solubility in organic solvents like Dichloromethane (DCM).

-

8-Amino Group: This aniline-like amine is the primary handle for pH-dependent solubility. It is prone to oxidation; therefore, dissolved stocks should be kept inert.

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and functional interaction.

Table 1: Estimated Solubility Profile

Note: Values are predictive estimates based on structural analogs (e.g., 8-aminoquinoline, dihydroisoquinolinones) and standard laboratory observation.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application |

| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Bio-assays, Stock Solutions |

| DMF | Excellent | > 50 mg/mL | Synthesis, Crystallization | |

| Polar Protic | Methanol | Good | 10–30 mg/mL | Purification, Transfer |

| Ethanol | Moderate | 5–15 mg/mL | Recrystallization (with heat) | |

| Chlorinated | Dichloromethane (DCM) | Good | 20–40 mg/mL | Extraction, Chromatography |

| Chloroform | Good | 20–40 mg/mL | NMR Analysis | |

| Aqueous | Water (pH 7) | Poor | < 1 mg/mL | Not recommended for stocks |

| 0.1 M HCl | Moderate | 10–20 mg/mL | Aqueous formulation (Salt formation) | |

| Hydrocarbon | Hexanes / Heptane | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable stock solution for biological assays or synthetic coupling.

Reagents:

-

Compound: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Purity >98%)

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC)

Workflow:

-

Weighing: Accurately weigh 8.81 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

-

Why Amber? Aniline derivatives can be photosensitive.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: pH-Dependent Aqueous Dissolution

Objective: Solubilize the compound in an aqueous buffer for animal studies or specific assays.

Mechanism: The 8-amino group is weakly basic. Lowering the pH protonates the amine (

Workflow:

-

Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

-

Slowly add 0.1 M HCl or a tartaric acid buffer (pH 3–4) while vortexing.

-

Caution: Adding neutral PBS directly to the DMSO stock may cause precipitation (crashing out) due to the "solvent shift" effect. Always use an acidified carrier or include a solubilizer like Tween-80 (5%) or Captisol® if higher pH is required.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection and the mechanism of dissolution.

Diagram 1: Solvent Selection Decision Tree

This flowchart guides the researcher to the correct solvent based on the intended experimental application.

Caption: Decision matrix for selecting the optimal solvent system based on downstream experimental requirements.

Diagram 2: Dissolution Mechanism & Stability

This diagram visualizes the chemical interactions governing solubility and potential degradation pathways.

Caption: Mechanistic view of dissolution interactions and stability risks associated with the 8-amino moiety.

References

Sources

Technical Assessment: Thermal Stability of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary

This technical guide provides a comprehensive assessment of the thermal stability profile of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 878155-22-7). As a functionalized dihydroisoquinolinone, this scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.

While specific thermogravimetric datasets for this exact intermediate are often proprietary, this guide synthesizes structural activity relationships (SAR) from closely related analogs (e.g., 8-aminoisoquinoline) to establish a predictive stability framework . The analysis identifies the primary amine at position C8 as the thermodynamic "weak link," susceptible to oxidative degradation prior to the thermal decomposition of the lactam core.

Structural Basis of Thermal Stability

To understand the thermal behavior of this molecule, we must deconstruct its lattice energy contributors and reactive moieties.

The Isoquinolinone Core (Thermodynamic Anchor)

The 3,4-dihydroisoquinolin-1(2H)-one core is a fused benzene-lactam system. Lactams are inherently stable due to resonance stabilization of the amide bond.

-

Lattice Stability: Unlike simple amides, the fused ring system restricts bond rotation, leading to efficient crystal packing and higher melting points.

-

N-Methylation: The methyl group at position 2 removes the amide proton (

), eliminating the possibility of amide-to-amide hydrogen bonding. This typically lowers the melting point relative to the N-unsubstituted analog but increases solubility in organic solvents.

The 8-Amino Moiety (The Reactive Hotspot)

The primary amine (

-

Oxidative Liability: Aniline-like nitrogens are prone to radical-initiated oxidation at elevated temperatures (

), particularly in the presence of oxygen. This leads to the formation of azo-dimers or highly colored nitroso species (browning of the solid). -

Thermal Condensation: At temperatures approaching the melting point, the free amine can act as a nucleophile, potentially attacking the lactam carbonyl of a neighboring molecule, although steric hindrance from the N-methyl group mitigates this.

Visualization of Thermal Stress Points

The following diagram maps the structural vulnerabilities of the molecule under thermal stress.

Figure 1: Structural dissection of thermal stability. The 8-amino group is the primary site of thermal degradation.

Predicted Physical Properties & Analog Comparison

In the absence of a specific public Certificate of Analysis (CoA) for the thermal data of CAS 878155-22-7, we extrapolate ranges based on the validated properties of 8-Aminoisoquinoline and 8-Amino-2-methylquinoline .

Comparative Thermal Data Table

| Property | 8-Aminoisoquinoline (Analog) | 8-Amino-2-methylquinoline (Analog) | Target Molecule (Predicted) |

| Melting Point | 167–170°C [1] | 53–57°C [2] | 110–135°C |

| Physical State | Crystalline Solid | Crystalline Powder | Crystalline Solid |

| Thermal Decomposition | > 200°C | > 180°C | > 160°C (Est.) |

| Storage Requirement | Inert Atmosphere | Inert Atmosphere | Nitrogen/Argon, < 25°C |

-

Logic: The target molecule lacks the full aromaticity of isoquinoline (lowering lattice energy) and has an N-methyl group (disrupting packing). However, the lactam carbonyl allows for dipole interactions. Therefore, the melting point is expected to be intermediate between the highly stable 8-aminoisoquinoline and the lower-melting quinoline derivatives.

Experimental Protocols for Stability Validation

For researchers utilizing this intermediate, relying on predicted values is insufficient for GMP workflows. The following protocols define the standard for validating the thermal integrity of the specific lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset and purity.

-

Sample Prep: Weigh 2–5 mg of sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatile evolution is suspected).

-

Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

-

Acceptance Criteria: A sharp endotherm (melting) with a peak width at half height < 2°C indicates high crystalline purity. Broadening suggests degradation or amorphous content.

Forced Degradation (Thermal Stress Testing)

Objective: Quantify the degradation rate of the 8-amino group.

-

Solid State: Store 50 mg aliquots at 60°C and 80°C (ambient humidity) for 7 days.

-

Analysis: Dissolve in MeOH/Water (50:50) and analyze via HPLC-UV (254 nm).

-

Key Impurity Markers: Look for peaks with longer retention times (dimers) or distinct UV shifts (N-oxide formation).

Thermal Analysis Workflow Diagram

Figure 2: Decision logic for thermal characterization of the dihydroisoquinolinone scaffold.

Handling and Storage Recommendations

Based on the susceptibility of the 8-amino group to oxidation and the potential for thermal degradation:

-

Temperature: Store at +2°C to +8°C for long-term storage. Short-term handling at room temperature (25°C) is acceptable.

-

Atmosphere: The container must be flushed with Argon or Nitrogen . The primary amine is "Air Sensitive" over long durations [3].

-

Light: Protect from light. Aniline derivatives often undergo photo-oxidation, accelerating thermal degradation pathways.

References

-

Thermo Scientific Chemicals. (n.d.). 8-Aminoisoquinoline, 97% Specification Sheet. Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). 8-Amino-2-methylquinoline Product Specifications. Retrieved from

-

BLD Pharm. (n.d.). 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Product Detail. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). 8-Quinolinamine Phase Change Data. NIST Chemistry WebBook. Retrieved from

quantum chemical calculations for 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

A Technical Guide to Conformational Locking and Electronic Properties[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

This guide outlines a rigorous quantum chemical workflow for analyzing 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural features with PARP inhibitors and CNS-active agents.

Critical Structural Feature: The "Peri-Lock" The defining characteristic of this molecule is the 1,8-interaction (peri-interaction) between the carbonyl oxygen at position 1 and the primary amine at position 8. Unlike flexible linear amides, the bicyclic core forces these groups into proximity, creating a high probability of a strong Intramolecular Hydrogen Bond (IMHB).

Why This Matters:

-

Conformational Restriction: The IMHB locks the molecule into a planar or near-planar conformation, reducing entropic penalties during protein binding.

-

Permeability: "Hiding" the polar amine and carbonyl groups via IMHB increases lipophilicity (logP), potentially improving blood-brain barrier (BBB) permeability.

-

Electronic Modulation: The amine acts as an electron donor to the conjugated system, affecting the HOMO-LUMO gap and photophysical properties.

Computational Strategy: The "Three-Pillar" Protocol

To accurately model this system, standard default settings (e.g., gas-phase B3LYP/6-31G) are insufficient due to their inability to correctly describe weak dispersion forces and specific solvation effects on the IMHB.

Pillar 1: Theory Level Selection

-

Functional: M06-2X or wB97X-D .

-

Reasoning: These long-range corrected hybrid functionals explicitly account for dispersion interactions (van der Waals), which are critical for accurately predicting the energy of the peri-interaction and π-stacking if dimers form.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++) are mandatory to describe the lone pairs on the Oxygen and Nitrogen atoms involved in hydrogen bonding.

-

Pillar 2: Solvation Modeling

-

Model: SMD (Solvation Model based on Density) .

-

Reasoning: The IMHB strength competes with solvent bonding. You must model both non-polar (e.g., Chloroform, representing lipid bilayers) and polar (Water) environments to predict the "open" vs. "closed" conformational equilibrium.

-

Pillar 3: Electronic Topology

-

Analysis: NBO (Natural Bond Orbital) 7.0 .

-

Reasoning: To quantify the stabilization energy (

) of the lone pair donation

-

Step-by-Step Computational Workflow

The following flowchart illustrates the mandatory sequence of calculations to ensure self-validating results.

Figure 1: The computational pipeline. Note the critical checkpoint at "Frequency Calculation" to ensure no imaginary frequencies exist.

Detailed Experimental Protocols

Conformational Analysis (The "Peri-Lock" Check)

Before high-level DFT, you must assess the rotational barrier of the 8-amino group.

-

Scan Coordinate: Dihedral angle

. -

Step Size: 10 degrees over 360 degrees.

-

Expectation: Two minima. The global minimum should correspond to the NH protons pointing toward the Carbonyl Oxygen (

).

Gaussian Input Block (Template)

For researchers using Gaussian 16/09, the following route section is recommended for the optimization step:

Quantifying the Hydrogen Bond (NBO Analysis)

To prove the existence of the "Peri-Lock," you must calculate the second-order perturbation energy (

Protocol:

-

Run NBO analysis on the optimized geometry.

-

Search the output for the interaction: LP(2) O1

BD(1) N8-H*. -

Interpretation:

- : Strong Hydrogen Bond (Locked).

- : Weak interaction (Flexible).

Electronic Properties & Data Presentation

When reporting your results, summarize the key electronic descriptors in the following format.

Table 1: Predicted Electronic Descriptors (wB97X-D/6-311++G**)

| Descriptor | Value (Est.) | Significance |

| HOMO Energy | -6.2 eV | Indicates oxidation potential; relevant for metabolic stability. |

| LUMO Energy | -1.1 eV | Indicates electrophilicity; susceptibility to nucleophilic attack. |

| Gap ( | 5.1 eV | Correlates with chemical hardness and kinetic stability. |

| Dipole Moment | ~4.5 D | High polarity due to the amide/amine alignment. |

| IMHB Length | 1.95 Å | Distance between Amine H and Carbonyl O. |

| NBO | 12.4 kcal/mol | Stabilization energy of the intramolecular H-bond. |

Visualizing the Interaction Pathway

The following diagram details the electronic flow that stabilizes the molecule.

Figure 2: NBO donor-acceptor interaction map illustrating the peri-interaction mechanism.

Reactivity & Synthesis Implications[2][3][9]

Based on the calculated electron density (Fukui functions):

-

Electrophilic Attack: The 8-amino group activates the benzene ring. The para position to the amine (Position 5) is the most likely site for electrophilic substitution (e.g., halogenation).

-

Nucleophilic Attack: The 2-methyl group blocks the amide nitrogen. Nucleophiles will likely target the carbonyl carbon, but the electron donation from the 8-amino group reduces the electrophilicity of the carbonyl, making this molecule resistant to hydrolysis compared to standard amides.

References

-

Gaussian 16 User Reference. Gaussian, Inc. (For DFT Protocol Validation). [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. (Validation of M06-2X for dispersion). [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. (Source for SMD Model). [Link]

-

Weinhold, F. (2012). Natural Bond Orbital Analysis: A Critical Overview of Relationships to Alternative Bonding Perspectives. Journal of Computational Chemistry. (Source for NBO interpretation). [Link]

-

Schiemenz, G. P. (2002). Peri-Interactions in Naphthalenes. Zeitschrift für Naturforschung B. (Context for 1,8-peri interactions). [Link]

The Pharmacological Potential and Structural Utility of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary

In modern rational drug design, the identification and optimization of privileged fragments dictate the success of downstream lead generation. 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 500015-33-8) is a highly specialized, rigid bicyclic pharmacophore[1]. While not deployed as a standalone therapeutic agent, this compound serves as a critical advanced synthetic intermediate and structural anchor in the development of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I evaluate fragments not just for their binding affinity, but for their structural causality. The true ingenuity of this molecule lies in its specific substitution pattern: the 8-amino group acts as a highly directional vector for cross-coupling, while the 2-methyl group deliberately engineers out off-target toxicity, making it a foundational building block in oncology and neurology pipelines [2][3].

Structural Rationale: The "Anti-PARP" Kinase Scaffold

To understand the biological activity of derivatives built from 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, one must analyze the causality behind its structural design.

Unsubstituted 3,4-dihydroisoquinolin-1-ones are classic, potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2). They achieve this by mimicking the nicotinamide moiety of NAD+, utilizing the lactam NH as a critical hydrogen-bond donor to Gly863/Ser904 in the PARP catalytic domain.

However, when designing inhibitors for kinases (like ALK or FAK) or GPCRs (like GPR17), unintentional PARP inhibition is a severe liability that can lead to genotoxicity and interference with DNA repair mechanisms.

-

The 2-Methyl Masterstroke: By methylating the lactam nitrogen, medicinal chemists abolish the hydrogen-bond donor capacity of the ring. This single modification effectively neutralizes PARP binding, ensuring high target selectivity [1].

-

The 8-Amino Vector: The exocyclic amine at the 8-position is sterically hindered but highly nucleophilic under palladium-catalyzed conditions. It serves as the primary attachment point for Buchwald-Hartwig cross-coupling with 2,4-dichloropyrimidines, orienting the resulting secondary amine to act as the actual hydrogen-bond donor to the kinase hinge region.

Fig 1. Structural rationale for target selectivity driven by 2-methyl and 8-amino substitutions.

Primary Biological Activity Domains

Oncology: ALK, FAK, and PLK1 Kinase Inhibition

The most prominent biological application of this scaffold is in the synthesis of bis-anilinopyrimidine kinase inhibitors.

-

ALK and FAK Inhibition (Novartis): In WO2006021454, the 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one core is coupled to pyrimidine derivatives to target Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) [2]. FAK regulates tumor migration and invasion, while ALK is a critical driver in non-small cell lung cancer (NSCLC). The isoquinolinone core occupies the hydrophobic pocket adjacent to the ATP-binding site, providing exceptional ligand efficiency.

-

PLK1 Inhibition (Boehringer Ingelheim): In WO2006021544, the same scaffold is utilized to inhibit Polo-like kinase 1 (PLK1), an enzyme crucial for mitotic spindle formation during cell division [3]. Inhibition leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Fig 2. Inhibition of ALK/FAK signaling pathways by isoquinolinone derivatives.

Neurology: GPR17 Modulation in Multiple Sclerosis

Beyond oncology, recent developments have leveraged this scaffold for neurodegenerative diseases. US20240025883A1 details the use of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one in synthesizing pyrimidin-2-yl sulfonamide derivatives that modulate GPR17 [4]. GPR17 is an orphan GPCR that acts as a sensor for brain damage. Modulating GPR17 promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes, offering a remyelination strategy for Multiple Sclerosis (MS).

Quantitative Data Summary

The table below summarizes the pharmacological profile of advanced derivatives synthesized using the 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold.

| Target Class | Specific Target | Role of Isoquinolinone Scaffold | Typical IC₅₀ / Kᵢ Range | Disease Indication | Key Reference |

| Kinase | ALK / FAK | Hydrophobic pocket occupant & hinge-binding anchor | 10 nM - 150 nM | NSCLC, Solid Tumors | WO 2006/021454 [2] |

| Kinase | PLK1 | ATP-competitive inhibitor fragment | 50 nM - 500 nM | Neoplastic Diseases | WO 2006/021544 [3] |

| GPCR | GPR17 | Core structural pharmacophore | 100 nM - 800 nM | Multiple Sclerosis | US20240025883A1 [4] |

| Enzyme | PARP-1/2 | Intentionally inactive (N-methylated) | > 50 μM (Inactive) | N/A (Toxicity Avoidance) | Extrapolated from class |

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Microwave-Assisted Scaffold Synthesis

Causality: Traditional hydrolysis of sterically hindered ortho-substituted nitriles requires harsh, prolonged heating. Microwave irradiation overcomes this activation energy barrier, allowing simultaneous hydrolysis and lactamization in a single pot [1].

-

Hydrolysis & Lactamization: Suspend 2-(2-dimethylaminoethyl)-6-nitrobenzonitrile (6.85 mmol) in 15 mL of aqueous 6 N HCl.

-

Microwave Irradiation: Seal the mixture in a microwave-compatible vessel. Irradiate at 160 °C for 15 hours. The high pressure and localized heating drive the formation of 2-methyl-8-nitro-3,4-dihydroisoquinolin-1-one.

-

Extraction: Cool to room temperature, neutralize with NaOH, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

-

Reduction: Dissolve the nitro-intermediate in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature for 16 hours to reduce the nitro group to the target 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Filter through Celite and purify via flash chromatography.

Protocol 2: Self-Validating TR-FRET Biochemical Kinase Assay (ALK)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to eliminate auto-fluorescence interference—a common artifact with conjugated aromatic isoquinolinones.

-

Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Logic: DTT maintains the kinase in a reduced, active state; Tween-20 prevents non-specific compound aggregation.

-

Reagent Mixing: In a 384-well low-volume plate, dispense 5 μL of recombinant ALK enzyme (0.5 nM final) and 5 μL of the isoquinolinone-pyrimidine derivative (serial dilutions from 10 μM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 μL of an ATP/ULight-labeled Poly-GT substrate mix. Critical Step: ATP concentration must be kept at or strictly below its apparent

(e.g., 10 μM) to ensure competitive inhibitors can be accurately quantified. -

Termination & Detection: After 60 minutes, add 5 μL of EDTA (to chelate Mg²⁺ and stop the reaction) containing a Europium-labeled anti-phospho antibody.

-

Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm; emission 615 nm and 665 nm).

-

Validation Check: Calculate the Z'-factor using positive controls (e.g., Ceritinib) and no-enzyme negative controls. The data is only accepted if Z' > 0.6 , proving the assay has a robust dynamic range and low variance.

-

References

- Novartis AG. "Pyrimidine Derivatives." WO2006021454A2.

- Boehringer Ingelheim. "2,4-DI(AMINOPHENYL) PYRIMIDINES AS PLK INHIBITORS." WO2006021544A1.

- UCB Biopharma. "Pyrimidin-2-yl sulfonamide derivatives." US20240025883A1.

Predictive Pharmacology: The Mechanism of Action of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

The following technical guide provides an in-depth predictive analysis of the mechanism of action (MoA) for 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one .

This analysis synthesizes structural pharmacophore mapping, recent medicinal chemistry literature (specifically regarding epigenetic targets), and structure-activity relationship (SAR) heuristics.

Executive Summary

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 878155-22-7) is a privileged bicyclic scaffold belonging to the tetrahydroisoquinoline (THIQ) class. While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents, its intrinsic structural features suggest a specific polypharmacological profile.

Based on chemoinformatic profiling and recent "scaffold hopping" studies in Journal of Medicinal Chemistry (2025), this compound is predicted to act primarily as a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor or a BET Bromodomain acetyl-lysine mimetic . Secondary activity is predicted within the 5-HT (Serotonin) receptor family, while classic PARP-1 inhibition is likely attenuated by the N-methyl substitution.

Part 1: Chemoinformatic Profiling & Structural Analysis

To predict the MoA, we must first deconstruct the molecule into its constituent pharmacophores. The molecule is not merely a passive building block; it is a rigidified, electron-rich system capable of specific biological recognition.

Structural Deconstruction

The molecule consists of three critical zones that define its binding potential:

-

The Core (3,4-dihydroisoquinolin-1(2H)-one): A planar, lipophilic lactam ring. This mimics the nicotinamide moiety of NAD+ and the acetyl-lysine residue of histones.

-

The 8-Amino Handle (Peri-position): An exocyclic primary amine located at the C8 position. This is a crucial Hydrogen Bond Donor (HBD) . Its position "peri" to the carbonyl oxygen creates a unique steric and electronic environment, potentially allowing for intramolecular H-bonding or specific chelation.

-

The N-Methyl Cap (2-Methyl): The methylation of the lactam nitrogen is the defining feature for selectivity.

-

Effect: It abolishes the Hydrogen Bond Donor capability of the amide nitrogen.

-

Consequence: This likely excludes the molecule from targets requiring a classic lactam-NH interaction (e.g., the Gly863 hinge interaction in PARP-1), shifting specificity toward hydrophobic pockets or epigenetic readers.

-

Pharmacophore Visualization

The following diagram illustrates the predicted binding vectors of the scaffold.

Figure 1: Pharmacophore deconstruction of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one highlighting the divergent target selectivity driven by N-methylation.

Part 2: Primary Mechanism Prediction (The Epigenetic Axis)

Based on the structural analysis and recent literature trends (2023-2025), the primary MoA is predicted to lie within Epigenetic Regulation .

Predicted Target: PRMT5 (Protein Arginine Methyltransferase 5)

Confidence Level: High Recent medicinal chemistry campaigns have utilized the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a "scaffold hop" to replace the tetrahydroisoquinoline or phthalazinone cores of known PRMT5 inhibitors.

-

Mechanism: Competitive inhibition at the substrate binding site (SAM pocket).

-

Binding Mode:

-

The isoquinolinone core occupies the hydrophobic pocket usually reserved for the arginine substrate or the cofactor adenine ring.

-

The 8-amino group acts as a critical vector. In potent inhibitors, this amine is often derivatized with a linker that extends into the substrate channel to interact with Glu444 or Phe327 residues. Even as a free amine, it provides essential water-mediated H-bonds.

-

Why N-Methyl? The N-methyl group improves lipophilicity and membrane permeability (LogP adjustment) without disrupting the core stacking interactions in the PRMT5 active site.

-

Predicted Target: BET Bromodomains (BRD4)

Confidence Level: Moderate Isoquinolinones are established mimetics of acetylated lysine (Kac).

-

Mechanism: The C1-carbonyl oxygen functions as the H-bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket.

-

The 8-Amino Role: The 8-amino group is positioned to interact with the "WPF shelf" (Trp-Pro-Phe) region. If derivatized, this position determines selectivity between BRD4 (cancer) and BRD2/3 (inflammation).

Part 3: Secondary Mechanism Prediction (GPCRs & Enzymes)

5-HT (Serotonin) Receptor Modulation

Confidence Level: Moderate The 8-amino-isoquinoline motif is topologically similar to the indole ring of serotonin.

-

Prediction: The molecule likely acts as a 5-HT3 receptor antagonist or 5-HT1A modulator . The basic amine (C8) and the aromatic core satisfy the distance requirements for the orthosteric binding site of aminergic GPCRs.

Why PARP Inhibition is Unlikely (The Negative Prediction)

While isoquinolinones are famous PARP inhibitors (e.g., 5-aminoisoquinolinone), the N-methyl group in this specific molecule is a "potency cliff."

-

Reasoning: PARP-1 inhibitors require the lactam N-H to form a hydrogen bond with the backbone carbonyl of Gly863 .

Part 4: Experimental Validation Framework

To validate these predictions, the following self-validating experimental workflow is recommended.

Protocol: PRMT5 Methyltransferase Assay

This assay validates the primary prediction of epigenetic enzymatic inhibition.

Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

Substrate: H4(1-24) peptide or Histone H4.

-

Cofactor: ^3H-SAM (S-Adenosylmethionine).

Step-by-Step Methodology:

-

Preparation: Dissolve 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in DMSO (10 mM stock).

-

Incubation: Mix PRMT5/MEP50 enzyme (20 nM) with the compound (dose-response: 1 nM to 100 µM) in assay buffer (20 mM Tris-HCl pH 8.0, 5 mM DTT). Incubate for 30 mins at RT.

-

Reaction Start: Add ^3H-SAM (1 µM) and Histone H4 substrate (2 µM).

-

Reaction Stop: After 60 mins, quench with 20% TCA (Trichloroacetic acid).

-

Detection: Transfer to filter plates, wash unbound ^3H-SAM, and measure scintillation counts.

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Protocol: Differential Scanning Fluorimetry (DSF) for Bromodomains

To test the acetyl-lysine mimicry hypothesis.

-

Mix: Recombinant BRD4-BD1 domain (2 µM) + SYPRO Orange dye (5x) + Compound (10 µM).

-

Run: Perform thermal melting ramp (25°C to 95°C) in a qPCR machine.

-

Readout: A positive shift in melting temperature (

) indicates direct binding to the bromodomain pocket.

Validation Logic Diagram

Figure 2: Decision tree for validating the mechanism of action, distinguishing between PRMT5, BET, and PARP pathways.

References

-

Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors. Journal of Medicinal Chemistry. (2025).

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. RSC Advances. (2023).

-

Isoquinolin-1-one Inhibitors of the BET Bromodomains. Journal of Medicinal Chemistry. (2013).

-

Structure–Activity Relationships of 8-Aminoquinoline Derivatives. World Health Organization / Malaria. (2022).

-

PARP Inhibitors: Synthetic Lethality and the Role of the Isoquinolinone Scaffold. Nature Reviews Drug Discovery. (2005).

Methodological & Application

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one as a PARP inhibitor.

Application Note: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one as a PARP Inhibitor Scaffold

Part 1: Executive Summary & Technical Context

Compound Identity:

-

Systematic Name: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

-

CAS Number: 878155-22-7

-

Molecular Formula: C₁₀H₁₂N₂O

-

Molecular Weight: 176.22 g/mol

-

Core Scaffold: 1-oxo-3,4-dihydroisoquinoline (Dihydroisoquinolinone)[1]

Scientific Rationale: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one represents a potent pharmacophore scaffold for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. Unlike clinical PARP inhibitors (e.g., Olaparib, Talazoparib) which are large, complex molecules designed for high affinity and metabolic stability, this compound serves as a minimalist NAD+ mimetic .

The 1(2H)-isoquinolinone core mimics the nicotinamide moiety of NAD+. The 8-amino group is positioned peri to the carbonyl oxygen (position 1). This specific arrangement facilitates an intramolecular hydrogen bond, locking the molecule into a planar conformation that perfectly mimics the trans-amide of nicotinamide, a requirement for binding to the PARP active site (specifically interacting with Gly863 and Ser904 in PARP-1). The 2-methyl (N-methyl) substitution enhances lipophilicity and prevents non-specific hydrogen bonding at the lactam nitrogen, directing binding specificity.

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Used as a high-efficiency ligand efficiency (LE) starting point for growing potent inhibitors.

-

Crystallographic Probe: Used in X-ray co-crystallography to map the "nicotinamide-binding pocket" without the steric bulk of full-sized drugs.

-

Mechanistic Control: A simplified tool compound to uncouple catalytic inhibition from "PARP trapping" cytotoxicity in mechanistic studies.

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility Management

Rationale: As a fragment-like molecule, maintaining solubility without aggregation is critical for accurate IC50 determination.

Materials:

-

Compound: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Purity >98%)

-

Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), Cell-culture grade.

-

Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5).

Step-by-Step Procedure:

-

Stock Solution (50 mM):

-

Weigh 8.81 mg of compound.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until clear. Note: Mild sonication (30s, water bath) may be required if micro-crystals persist.

-

Storage: Aliquot into amber vials (50 µL) and store at -80°C. Avoid freeze-thaw cycles >3 times.

-

-

Working Solution (Assay Ready):

-

Dilute Stock 1:100 in assay buffer to achieve 500 µM (2x concentration for typical 1:1 assay start).

-

Critical Check: Observe for precipitation. If cloudy, add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives.

-

Protocol B: In Vitro PARP-1 Enzymatic Inhibition Assay

Rationale: To determine the intrinsic affinity (IC50) of the scaffold against purified PARP-1 enzyme using a chemiluminescent readout.

Assay Principle: Measures the incorporation of biotinylated ADP-ribose from NAD+ onto histone proteins. Inhibition prevents this signal.[2][3]

Reagents:

-

Recombinant Human PARP-1 Enzyme (High Specific Activity).

-

Substrate: Histone mixture (coated on plate).

-

Cofactor: Biotinylated NAD+ (25 µM final).

-

Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Workflow:

-

Plate Coating: Coat 96-well white microplate with 50 µL Histone solution (1 mg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

-

Inhibitor Addition:

-

Add 25 µL of "Master Mix" (PARP-1 enzyme + Activated DNA) to wells.

-

Add 5 µL of 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one at varying concentrations (0.1 nM to 10 µM).

-

Control: Add 5 µL DMSO (Vehicle) to "Max Activity" wells; Add 5 µL known inhibitor (e.g., Olaparib 1 µM) to "Min Activity" wells.

-

Incubate 15 mins at Room Temp (RT) to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 20 µL of Biotin-NAD+ cocktail.

-

Incubate for 60 mins at RT.

-

-

Detection:

-

Wash plate 3x with PBST.

-

Add 50 µL Streptavidin-HRP (1:2000 dilution). Incubate 30 mins.

-

Wash 3x. Add 100 µL Chemiluminescent substrate.

-

Read Luminescence immediately.

-

Data Analysis:

-

Normalize data: % Activity = [(Sample - Min) / (Max - Min)] * 100.

-

Fit to 4-parameter logistic dose-response curve to calculate IC50.

-

Expected Result: IC50 for this scaffold is typically in the low micromolar range (0.5 - 5.0 µM) , reflecting its nature as a fragment rather than a fully optimized drug (nanomolar).

Protocol C: Cellular PARylation Assay (Western Blot)

Rationale: To verify cell permeability and target engagement in a physiological context (e.g., HeLa or MDA-MB-436 cells).

-

Cell Seeding: Seed HeLa cells (2 x 10⁵ cells/well) in 6-well plates. Adhere overnight.

-

Treatment:

-

Pre-treat cells with 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (10 µM, 50 µM) for 1 hour.

-

Induction: Add H₂O₂ (1 mM) for 10 minutes to induce DNA damage and massive PARP activation.

-

-

Lysis:

-

Aspirate media, wash with ice-cold PBS.

-

Lyse in RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD, 1 µM). Critical: PARG inhibitor prevents degradation of PAR chains during lysis.

-

-

Western Blot:

-

Run SDS-PAGE (4-12% gradient gel).

-

Transfer to Nitrocellulose.

-

Primary Antibody: Anti-Poly(ADP-ribose) polymer [Clone 10H].

-

Loading Control: Anti-Actin or Anti-PARP1.

-

-

Result Interpretation:

-

H₂O₂ Only: Strong smear (high molecular weight PAR chains).

-

Compound + H₂O₂: Reduced intensity of smear indicates effective PARP inhibition inside the cell.

-

Part 3: Mechanism of Action & Visualization

Mechanism: The 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[4]

-

Nicotinamide Mimicry: The lactam (C=O and N-Me) mimics the amide of nicotinamide.

-

H-Bond Network: The C=O accepts a H-bond from the backbone NH of Gly863 . The 8-amino group donates a H-bond to the backbone C=O of Gly863 (or Ser904 side chain), creating a rigid "clamp" effect.

-

Steric Fit: The 2-methyl group fits into a small hydrophobic pocket, improving affinity over the unsubstituted analog.

DOT Diagram: PARP Inhibition Pathway

Caption: Pathway showing 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one competing with NAD+, blocking PARylation, and inducing PARP trapping.

Part 4: Data Summary & Reference Standards

Table 1: Comparative Profile of PARP Inhibitor Scaffolds

| Feature | 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Olaparib (Clinical Standard) | 3-Aminobenzamide (Historical) |

| Core Structure | Isoquinolinone | Phthalazinone | Benzamide |

| Binding Mode | NAD+ Mimetic (Competitive) | NAD+ Mimetic + Hydrophobic Pocket Ext. | NAD+ Mimetic (Weak) |

| Potency (IC50) | ~1 - 5 µM (Est. Fragment) | ~5 nM | ~50 µM |

| PARP Trapping | Low/Moderate | High | Negligible |

| Solubility | Moderate (DMSO required) | Low (Formulation dependent) | High |

| Primary Use | SBDD Starting Point / Probe | Clinical Oncology | General Research Tool |

References

-

Synthesis and SAR of Isoquinolinone PARP Inhibitors Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).[1] Source:Scientific Reports / PMC URL:[Link]

-

General Protocols for PARP Assays Title: PARP Inhibitors: Overview and Indications (FDA Approved Context). Source:JAX Clinical Education URL:[Link][5][6]

-

Mechanistic Grounding (PARP Trapping) Title: Olaparib Mechanism of Action and PARP Trapping.[7] Source:National Cancer Institute (NCI) URL:[Link]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ocrahope.org [ocrahope.org]

- 4. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]

- 5. PARP inhibitors: Overview and indications [jax.org]

- 6. PARP inhibitors: Overview and indications [jax.org]

- 7. Olaparib - NCI [dctd.cancer.gov]

Application Note: Precision Targeting of PRMT5 in MTAP-Deficient Cancers Using 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Scaffolds

Executive Summary & Scientific Rationale

The compound 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one represents a critical pharmacophore in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Unlike broad-spectrum chemotherapeutics, derivatives of this isoquinolinone scaffold are designed to exploit a specific synthetic lethality in cancers harboring MTAP (Methylthioadenosine Phosphorylase) deletions .

The Mechanistic Logic

PRMT5 is an epigenetic enzyme responsible for Symmetric Dimethylarginine (SDMA) modification of histones (H4R3, H3R8) and spliceosomal proteins (SmD1/D3).[1]

-

MTAP Deletion: Occurs in ~15% of all cancers (e.g., Glioblastoma, Pancreatic, NSCLC).

-

MTA Accumulation: Loss of MTAP leads to the accumulation of its substrate, MTA.[1][2]

-

Synthetic Lethality: MTA acts as a partial inhibitor of PRMT5. Cells with MTAP deletion are hypersensitive to further PRMT5 inhibition.[1][3]

-

The Scaffold's Role: The 8-amino-3,4-dihydroisoquinolin-1(2H)-one core mimics the critical binding interactions within the PRMT5 active site, often serving as the "warhead" or anchor for SAM-competitive or SAM-cooperative inhibitors.

This guide details the protocols for solubilizing this scaffold, evaluating its derivatives in cell-based assays, and validating target engagement via SDMA biomarkers.

Experimental Workflow Visualization

The following diagram illustrates the critical path from scaffold preparation to biological validation.

Caption: Workflow for transforming the isoquinolinone scaffold into active inhibitors and testing differential sensitivity in MTAP-isogenic cell lines.

Protocol A: Compound Preparation and Storage

The 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one core is hydrophobic. Proper handling is essential to prevent precipitation during cell treatment.

Materials:

-

Compound: 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Purity >98% by HPLC).

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade.

Procedure:

-

Stock Solution (10 mM): Dissolve the powder in DMSO. Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

-

Note: The 2-methyl substitution improves solubility compared to the NH-analog, but high concentrations (>50 mM) may still aggregate.

-

-

Aliquot & Storage: Aliquot into amber glass vials (avoid plastic for long-term storage if possible) to prevent light degradation. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

-

Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles.

Protocol B: In Vitro Cytotoxicity (MTAP Selectivity Assay)

This protocol determines if the compound (or its derivatives) selectively inhibits growth in MTAP-deficient cells compared to wild-type cells.[2]

Cell Models:

-

Target (MTAP-/-): HCT116 MTAP-/-, Z-138 (Mantle Cell Lymphoma), or A549.

-

Control (MTAP+/+): HCT116 Parental, or MTAP-reconstituted Z-138.

Reagents:

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well white-walled, clear-bottom plates.

Step-by-Step Protocol:

-

Seeding: Seed cells at optimal density (e.g., 2,000–5,000 cells/well) in 90 µL complete media. Allow attachment overnight (16–24 hours).

-

Compound Dilution: Prepare a 10-point serial dilution (1:3) of the compound in DMSO.

-

Top Concentration: Start at 10 µM (or higher if testing the raw scaffold).

-

Intermediate Plate: Transfer dilutions to a media-only plate first to ensure final DMSO concentration is 0.1% in all wells.

-

-

Treatment: Add 10 µL of the diluted compound to the cell plates.

-

Duration: Incubate for 4 to 7 days .

-

Reasoning: PRMT5 inhibition is an epigenetic mechanism; phenotypic effects (growth arrest) often require multiple cell cycles to manifest. Short incubations (24h) will yield false negatives.

-

-

Readout: Equilibrate plates to room temperature. Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes. Incubate dark for 10 minutes. Read Luminescence.

Data Analysis:

Calculate the Selectivity Index (SI) :

Protocol C: Target Engagement (SDMA Western Blot)

To confirm that the compound is acting via PRMT5 inhibition and not off-target toxicity, you must measure the reduction of Symmetric Dimethylarginine (SDMA) marks.

Reagents:

-

Primary Antibody: Anti-SDMA (Symmetric Di-Methyl Arginine) Motif [m5] (e.g., Cell Signaling Technology #13222 or Abcam ab12361).

-

Loading Control: Anti-Beta-Actin or Anti-GAPDH.

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Step-by-Step Protocol:

-

Treatment: Treat MTAP-/- cells (e.g., Z-138) with the compound at IC50 and 5x IC50 concentrations for 48 to 72 hours .

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer on ice for 20 mins. Centrifuge at 14,000 x g for 15 mins. Collect supernatant.

-

Electrophoresis: Load 20–30 µg of total protein on a 4–12% Bis-Tris gel.

-

Blotting: Transfer to PVDF membrane. Block with 5% BSA in TBST for 1 hour.

-

Antibody Incubation:

-

Incubate Anti-SDMA (1:1000) overnight at 4°C.

-

Note: PRMT5 specifically marks SmD1/D3 proteins. Look for bands around 15 kDa (Sm proteins) and Histone H4 (11 kDa) .

-

-

Detection: Wash TBST x3. Incubate secondary HRP-antibody. Develop with ECL.

Expected Result: A dose-dependent decrease in the SDMA signal (specifically the SmD1/D3 bands at ~15kDa) confirms PRMT5 inhibition.

Mechanistic Pathway: The MTAP/PRMT5 Axis[1]

Understanding the synthetic lethality is crucial for interpreting data.

Caption: The "two-hit" mechanism: MTA accumulation (hit 1) sensitizes the cell to the Isoquinolinone inhibitor (hit 2).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Compound hydrophobicity | Ensure DMSO stock is fully dissolved. Do not exceed 0.5% final DMSO. Add compound to media slowly while vortexing. |

| No IC50 Shift (WT vs KO) | Assay duration too short | Extend incubation to 5–7 days. Epigenetic drugs require time to deplete methylated pools. |

| High Toxicity in WT Cells | Off-target effects | The "naked" scaffold may be promiscuous. Derivatize the 8-amino position to improve specificity (e.g., amide coupling with specific side chains). |

| Weak SDMA Signal | Poor antibody quality | Use the symmetric-dimethyl arginine specific antibody (Clone m5 is industry standard). Ensure lysis buffer contains phosphatase inhibitors. |

References

-

Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors.Journal of Medicinal Chemistry (via PubMed). (2025).

-

MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design.NIH / Vertex Pharmaceuticals.

-

Discovery of a first-in-class inhibitor of the PRMT5-substr

-

Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention.MDPI. (2025).

-

8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)

Sources

Application Note: Strategic Derivatization of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Topic: Strategic Functionalization of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Content Type: Application Note & Laboratory Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Scope

The scaffold 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (hereafter 8-AMDI ) represents a privileged substructure in medicinal chemistry, notably serving as a critical pharmacophore in PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors. Its unique geometry—featuring an exocyclic primary amine at the C8 position peri-located to the C1 lactam carbonyl—offers distinct opportunities for structure-activity relationship (SAR) exploration.

This guide details optimized protocols for the derivatization of 8-AMDI . Unlike standard aniline functionalization, the 8-AMDI scaffold presents specific challenges due to the peri-effect , where the C8-amino group forms an intramolecular hydrogen bond with the C1-carbonyl oxygen, significantly reducing nucleophilicity. The protocols below are engineered to overcome this electronic deactivation and steric constraint.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of the 8-amino group.

-

The Peri-Effect: The proximity of the C8-NH

and the C1=O creates a 6-membered pseudo-ring via hydrogen bonding. This locks the lone pair of the nitrogen, making it less available for nucleophilic attack compared to a standard aniline. -

Steric Environment: While the N-methyl group at position 2 is distal, the rigid bicyclic framework prevents conformational flexibility. Reagents must approach the C8 position from a specific trajectory.

-

Implication: Mild coupling conditions often fail. Protocols require either activated electrophiles (acid chlorides, isocyanates) or catalytic activation (high-temperature HATU, Lewis acids).

Chemical Structure & Numbering[1][2][3][4]

(Note: Diagram is illustrative of the core numbering logic.)

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Use Case: Generating diverse amide libraries for SAR screening.

Rationale: Standard EDC/HOBt couplings often stall due to the reduced nucleophilicity of the 8-amine. We utilize HATU with controlled heating to drive the reaction, or Acid Chlorides for sterically demanding partners.

Materials

-

Substrate: 8-AMDI (1.0 equiv)

-

Carboxylic Acid: (1.2 equiv)

-

Coupling Agent: HATU (1.5 equiv)

-

Base: DIPEA (3.0 equiv) or Pyridine (for acid chlorides)

-

Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Checkpoint: Solution should turn slightly yellow/orange.

-

-

Addition: Add 8-AMDI (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

-

Reaction:

-

Standard Acids: Stir at 50°C for 4–6 hours.